molecular formula C7H14ClN B6169781 (3S)-4,4-dimethylpent-1-yn-3-amine hydrochloride CAS No. 1333427-21-6

(3S)-4,4-dimethylpent-1-yn-3-amine hydrochloride

Cat. No.: B6169781
CAS No.: 1333427-21-6
M. Wt: 147.6
InChI Key:
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Description

(3S)-4,4-dimethylpent-1-yn-3-amine hydrochloride is a chemical compound with a unique structure that includes an alkyne group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4,4-dimethylpent-1-yn-3-amine hydrochloride typically involves the reaction of 4,4-dimethylpent-1-yne with an amine source under specific conditions. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(3S)-4,4-dimethylpent-1-yn-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often employed.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Halogenated amines or other substituted derivatives.

Scientific Research Applications

(3S)-4,4-dimethylpent-1-yn-3-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S)-4,4-dimethylpent-1-yn-3-amine hydrochloride exerts its effects depends on its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The amine group can interact with biological receptors or enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-1-Methyl-3-piperidinamine dihydrochloride
  • (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one
  • 4,5-Diphenyl-imidazol-1,2,3-triazole derivatives

Uniqueness

(3S)-4,4-dimethylpent-1-yn-3-amine hydrochloride is unique due to its specific stereochemistry and the presence of both an alkyne and an amine group

Properties

CAS No.

1333427-21-6

Molecular Formula

C7H14ClN

Molecular Weight

147.6

Purity

95

Origin of Product

United States

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